molecular formula C8H15NO3 B2641319 2-Methyl-4-piperidinone acetate CAS No. 1382774-58-4

2-Methyl-4-piperidinone acetate

Cat. No. B2641319
Key on ui cas rn: 1382774-58-4
M. Wt: 173.212
InChI Key: PNNYMZXLAXMKNO-UHFFFAOYSA-N
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Patent
US09067949B2

Procedure details

To a solution of the product of step B (3.8 g, 18.7 mmol) in acetic acid (20 mL) was added Pd/C 10% (380 mg) cautiously. The resulting mixture was hydrogenated at 50 psi H2 for 3 h. The reaction mixture was filtered through celite and washed with acetic acid (20 mL). The filtrate was concentrated in vacuo to yield 2-methylpiperidin-4-one acetate as a brown oil (2.98 g, >99%) which was sufficiently pure for the next step: 1H NMR (CD3OD, 400 MHz) δ 3.24-3.19 (m, 1H), 2.86-2.81 (m, 1H), 2.74-2.67 (m, 1H), 2.51-2.49 (m, 2H), 2.37-2.28 (m, 2H), 2.22-2.18 (m, 1H), 2.12-2.02 (m, 2H), 1.08 (d, J=6.4 Hz, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
380 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH:9]1[CH3:15])C1C=CC=CC=1.[C:16]([OH:19])(=[O:18])[CH3:17]>[Pd]>[C:16]([OH:19])(=[O:18])[CH3:17].[CH3:15][CH:9]1[CH2:10][C:11](=[O:14])[CH2:12][CH2:13][NH:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(CC1)=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
380 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with acetic acid (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)O.CC1NCCC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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